molecular formula C22H21Br2N5O2S B11681796 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11681796
M. Wt: 579.3 g/mol
InChI Key: NWEOEPFGZKHSCL-OPEKNORGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of brominated aromatic rings, a triazole ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The process may start with the bromination of aromatic compounds, followed by the formation of the triazole ring through cyclization reactions. The final step often involves the condensation of the hydrazide with the aldehyde or ketone to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or sulfanyl groups.

    Reduction: Reduction reactions could target the brominated aromatic rings or the triazole ring.

    Substitution: The bromine atoms on the aromatic rings make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dehalogenated or hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. The presence of the triazole ring suggests possible antifungal or antibacterial activity.

Medicine

Medicinal applications could include the development of new drugs targeting specific enzymes or receptors. The hydrazide group is known for its role in enzyme inhibition.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and hydrazide group are key functional groups that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • **N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups and the presence of multiple bromine atoms

Properties

Molecular Formula

C22H21Br2N5O2S

Molecular Weight

579.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21Br2N5O2S/c1-14(2)12-29-21(15-4-6-17(23)7-5-15)27-28-22(29)32-13-20(30)26-25-11-16-10-18(24)8-9-19(16)31-3/h4-11H,1,12-13H2,2-3H3,(H,26,30)/b25-11+

InChI Key

NWEOEPFGZKHSCL-OPEKNORGSA-N

Isomeric SMILES

CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC)C3=CC=C(C=C3)Br

Canonical SMILES

CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)OC)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.